REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].C(O)(=O)CCCCCCC/C=C\CCCCCCCC>CS(C)=O>[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
2.08 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCOCCO)O.C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The conjugate was purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16].C(O)(=O)CCCCCCC/C=C\CCCCCCCC>CS(C)=O>[CH2:8]([OH:17])[CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][OH:16] |f:1.2|
|
Name
|
|
Quantity
|
2.08 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(COCCOCCO)O.C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Insulin (1.503 g, 0.26 mmoles) was weighed in a round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The conjugate was purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |